布鲁氏碱E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

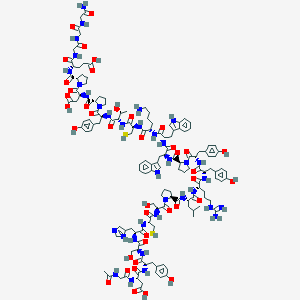

Molecular Structure Analysis

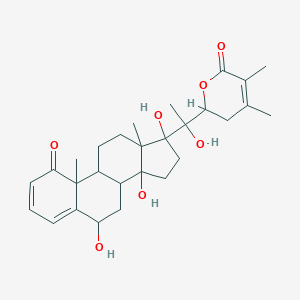

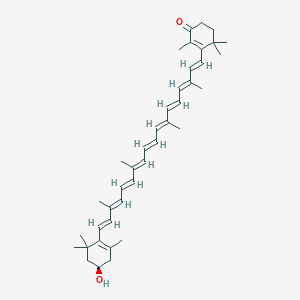

The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Bruceine E molecule contains a total of 61 bond(s) .Physical and Chemical Properties Analysis

The physical and chemical properties of Bruceine E include its molecular weight of 412.43 and its chemical formula of C20H28O9 .科学研究应用

抗癌特性

布鲁氏碱E,源自臭椿,已被广泛用于治疗各种类型的癌症 . 臭椿油(臭椿油)的配方已在临床环境中证明其有效性 .

抗菌活性

药理研究表明,从臭椿中提取的化学物质,包括this compound,具有抗菌特性 .

抗糖尿病作用

This compound在糖尿病治疗方面也显示出潜力。 它是被发现具有抗糖尿病作用的化学成分之一 .

肠道炎症和腹泻的治疗

传统上,臭椿在中药中用于治疗肠道炎症和腹泻 . This compound作为主要成分,对这些治疗效果有贡献。

疟疾治疗

臭椿,以及this compound,已被用于治疗疟疾。 这种传统的药理作用已被收录在中国药典中 .

疣和鸡眼的治疗

臭椿也用于局部治疗疣和鸡眼 . This compound作为主要成分,在该应用中发挥作用。

作用机制

Target of Action

Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)

Mode of Action

It has been suggested that bruceine e exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between Bruceine E and its targets that lead to these effects are yet to be elucidated.

Biochemical Pathways

For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether Bruceine E affects similar pathways needs further investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bruceine E is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption

Result of Action

Bruceine E has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that Bruceine E may have potential therapeutic applications in the management of diabetes.

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Bruceine E interacts with various enzymes, proteins, and other biomolecules. It is involved in cytokine inhibitions and oxidative stress responses . It also influences various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .

Cellular Effects

Bruceine E has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potential anticancer properties, as well as beneficial effects on inflammation, diabetes, and parasitic infections .

Molecular Mechanism

At the molecular level, Bruceine E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in various signaling pathways, such as MAPK and NF-κB .

Temporal Effects in Laboratory Settings

The effects of Bruceine E change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Bruceine E vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Bruceine E is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Bruceine E is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being researched .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bruceine E involves a series of chemical reactions starting from the compound bruceine A. The pathway involves several steps including oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Bruceine A", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Petroleum ether" ], "Reaction": [ "Bruceine A is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with hydrochloric acid to remove the acetyl group and form bruceine B.", "Bruceine B is oxidized using hydrogen peroxide to form bruceine C.", "Bruceine C is reduced using sodium hydroxide and methanol to form bruceine D.", "Bruceine D is cyclized using hydrochloric acid to form bruceine E.", "Bruceine E is purified using a series of solvents including ethanol, diethyl ether, chloroform, and petroleum ether." ] } | |

CAS 编号 |

21586-90-3 |

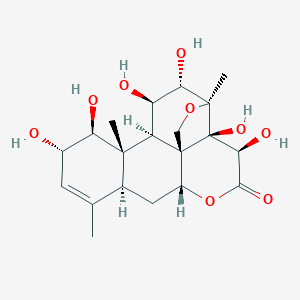

分子式 |

C20H28O9 |

分子量 |

412.4 g/mol |

IUPAC 名称 |

(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |

InChI |

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |

InChI 键 |

ZBXITHPYBBXZRG-ZOKABGNJSA-N |

手性 SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

规范 SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |

外观 |

Powder |

同义词 |

Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)